3-[2-(4-bromophenyl)ethyl]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(4-bromophenyl)ethyl]pyridin-2-amine: is an organic compound that features a bromophenyl group attached to an ethyl chain, which is further connected to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(4-bromophenyl)ethyl]pyridin-2-amine typically involves the following steps:
Bromination: The starting material, phenylethylamine, undergoes bromination to introduce a bromine atom at the para position of the phenyl ring.
Coupling Reaction: The brominated intermediate is then coupled with a pyridine derivative under specific conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-[2-(4-bromophenyl)ethyl]pyridin-2-amine can undergo oxidation reactions, where the amine group is converted to a nitro group.
Reduction: The compound can also be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: 3-[2-(4-bromophenyl)ethyl]pyridin-2-amine can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes due to its ability to interact with specific biomolecules.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-[2-(4-bromophenyl)ethyl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- [2-(4-Chlorophenyl)ethyl]pyrid-2-amine
- [2-(4-Fluorophenyl)ethyl]pyrid-2-amine
- [2-(4-Methylphenyl)ethyl]pyrid-2-amine
Uniqueness:
- Bromine Substitution: The presence of a bromine atom in 3-[2-(4-bromophenyl)ethyl]pyridin-2-amine provides unique reactivity and binding properties compared to its chloro, fluoro, and methyl analogs.
- Biological Activity: The bromine atom can enhance the compound’s biological activity by increasing its lipophilicity and ability to penetrate cell membranes.
Eigenschaften
Molekularformel |
C13H13BrN2 |
---|---|
Molekulargewicht |
277.16 g/mol |
IUPAC-Name |
3-[2-(4-bromophenyl)ethyl]pyridin-2-amine |
InChI |
InChI=1S/C13H13BrN2/c14-12-7-4-10(5-8-12)3-6-11-2-1-9-16-13(11)15/h1-2,4-5,7-9H,3,6H2,(H2,15,16) |
InChI-Schlüssel |
OWOQJHOYGIKECA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)N)CCC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.